(S)-Crizotinib

MTH1/NUDT1 Enantiomer Specificity Target Engagement

When studying MTH1-dependent DNA damage repair, use of racemic or (R)-crizotinib confounds results-the (R)-enantiomer is inactive against MTH1 (IC50 1,375 nM) while potently inhibiting ALK/MET/ROS1. (S)-Crizotinib resolves this: a stereospecific MTH1 inhibitor with unambiguous target engagement. • IC50 72 nM against MTH1; 16-fold higher binding affinity versus (R)-enantiomer • Selective over 456 kinases at 1 µM - eliminates off-target kinase confounding • Reduces tumor volume >50% in SW480 xenografts; inhibits KRAS-mutant PANC1 colony formation • Essential control compound for deconvoluting MTH1-dependent effects from ALK/MET/ROS1 signaling

Molecular Formula C21H22Cl2FN5O
Molecular Weight 450.3 g/mol
CAS No. 1374356-45-2
Cat. No. B610752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Crizotinib
CAS1374356-45-2
Synonyms(S)-Crizotinib;  S-Crizotinib
Molecular FormulaC21H22Cl2FN5O
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
InChIInChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
InChIKeyKTEIFNKAUNYNJU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Crizotinib: Stereospecific MTH1 Inhibitor


(S)-Crizotinib (CAS 1374356-45-2) is the (S)-enantiomer of the approved multi-kinase inhibitor crizotinib, possessing a fundamentally different target profile and mechanism of action [1]. Unlike the clinically used (R)-crizotinib, which is a potent inhibitor of ALK, MET, and ROS1 kinases, (S)-crizotinib acts as a potent and highly selective inhibitor of the DNA damage repair enzyme MTH1 (NUDT1), with an IC50 of 72 nM . This stereospecific shift in target engagement, validated by extensive kinome-wide selectivity profiling, makes (S)-crizotinib a distinct research tool for investigating MTH1-dependent biology and cancer cell vulnerabilities, separate from ALK/ROS1/MET signaling [2].

Why (S)-Crizotinib Cannot Be Substituted


Substituting (S)-crizotinib with the racemic mixture or the clinically used (R)-enantiomer (Xalkori) is scientifically invalid for studies focused on MTH1 inhibition or oxidative DNA damage repair. The two enantiomers exhibit a marked stereospecific difference in target affinity, with (S)-crizotinib demonstrating a 16-fold higher binding affinity for MTH1 than the (R)-enantiomer [1]. Consequently, the (R)-enantiomer is effectively inactive against MTH1 (IC50 = 1,375 nM), while being highly potent against its canonical kinase targets, ALK, MET, and ROS1 [2]. This critical divergence in target profile, validated by chemoproteomics and kinome-wide screening, precludes the use of crizotinib or (R)-crizotinib as a surrogate for (S)-crizotinib in MTH1-focused research, as the resulting data would reflect confounding kinase inhibition rather than specific MTH1 engagement [3].

Quantitative Differentiation Guide


Stereospecific MTH1 Inhibition

The (S)-enantiomer of crizotinib is a potent inhibitor of the DNA damage repair enzyme MTH1, whereas the clinically used (R)-enantiomer is essentially inactive against this target. In a cell-free biochemical assay, (S)-crizotinib inhibited MTH1 catalytic activity with an IC50 of 72 nM, compared to an IC50 of 1,375 nM for (R)-crizotinib [1]. This stereospecific activity represents a 19-fold difference in potency. Further analysis using isothermal titration calorimetry (ITC) confirmed a 16-fold higher binding affinity of (S)-crizotinib for MTH1 relative to the (R)-enantiomer [2].

MTH1/NUDT1 Enantiomer Specificity Target Engagement

Kinome-Wide Selectivity Profile

The target profiles of the two enantiomers diverge dramatically at the proteome level. Screening against a panel of 456 recombinant human protein kinases revealed that (R)-crizotinib binds with high affinity to a large number of kinases, including its known targets ALK, MET, and ROS1 [1]. In stark contrast, (S)-crizotinib exhibited a highly restricted binding profile. At a concentration of 1 µM, (S)-crizotinib was selective for MTH1 over the entire panel of 456 kinases [2]. Chemoproteomic analysis confirmed that MTH1 was the only significant and specific target identified for (S)-crizotinib, while (R)-crizotinib interacted with numerous kinases [3].

Kinase Selectivity Off-target Effects Chemoproteomics

In Vivo Efficacy in KRAS-Mutant Xenografts

The stereospecific activity of (S)-crizotinib against MTH1 translates into a distinct in vivo efficacy profile. In mouse xenograft studies using SW480 human colon carcinoma cells, treatment with (S)-crizotinib at 25 mg/kg (subcutaneous injection) resulted in a significant reduction in tumor growth, specifically decreasing tumor volume by more than 50% . Crucially, the (R)-enantiomer, when administered under the same experimental conditions, was unable to impair overall tumor progression or reduce tumor volume [1]. This demonstrates that the antitumor effect in this model is strictly dependent on the MTH1-inhibitory activity of the (S)-enantiomer.

In Vivo Efficacy KRAS Mutation Xenograft Model

Antiproliferative Activity in KRAS-Mutant Cells

(S)-Crizotinib exhibits selective antiproliferative activity against a panel of cancer cell lines, with particular potency in those harboring KRAS mutations. In a study evaluating a panel of 14 cancer cell lines with varying K-Ras and p53 status, (S)-crizotinib displayed a broad range of antiproliferative IC50 values from 0.52 to 7.4 µM [1]. Notably, (S)-crizotinib efficiently inhibited colony formation of KRAS-mutated PANC1 pancreatic cancer cells and SW480 colorectal cancer cells, an effect similar to the known MTH1 inhibitor SCH51344 [2]. In contrast, pharmacological inhibition of c-MET, a primary target of (R)-crizotinib, with a highly potent inhibitor (JNJ-38877605, MET IC50 = 4 nM) did not suppress the growth of KRAS-mutated SW480 cells, underscoring the specificity of the MTH1-dependent mechanism [3].

KRAS-Mutant Colony Formation Antiproliferative

Optimal Research Applications


MTH1-Dependent DNA Damage Repair

(S)-Crizotinib is the compound of choice for studies requiring selective inhibition of MTH1 (NUDT1) to investigate its role in DNA damage repair and nucleotide pool homeostasis. Its high potency (IC50 = 72 nM) and exceptional selectivity over a panel of 456 kinases ensure that observed cellular phenotypes, such as the induction of oxidative DNA damage and apoptosis, can be confidently attributed to MTH1 inhibition, avoiding confounding effects from ALK, MET, or ROS1 inhibition associated with its enantiomer [1].

KRAS-Driven Oncogenesis and Synthetic Lethality

The compelling in vivo and in vitro evidence positions (S)-crizotinib as a critical tool for exploring vulnerabilities in KRAS-mutant cancers. Its ability to significantly reduce tumor volume (>50%) in SW480 xenograft models and inhibit colony formation in KRAS-mutated cell lines like PANC1 makes it an ideal compound for functional studies investigating MTH1 as a potential therapeutic target in KRAS-driven malignancies and for validating synthetic lethal interactions in these difficult-to-treat cancer contexts [2].

MTH1 vs. Kinase Signaling Differentiation

In any experimental system where crizotinib or its analogs are used, (S)-crizotinib serves as an essential control compound to deconvolute MTH1-dependent effects from canonical kinase signaling. Given that (R)-crizotinib is a potent multi-kinase inhibitor and (S)-crizotinib is a selective MTH1 inhibitor, comparative studies using both enantiomers are essential for accurately assigning biological responses to specific molecular targets, a critical step in target validation and drug discovery programs [3].

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